6-(Aminomethyl)-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCSMKWWSLUJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)-1H-indazol-3-amine: Structure, Properties, and Applications

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocycle, a bioisostere of indole, is featured in numerous clinically approved drugs and investigational agents, demonstrating diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 6-(Aminomethyl)-1H-indazol-3-amine.

With primary amine functionalities at both the 3- and 6-positions (via a methylene linker), this molecule presents a versatile platform for synthetic elaboration. It serves as a critical building block for constructing complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors.[2][3] This document provides an in-depth exploration of its chemical structure, physicochemical properties, spectroscopic signature, synthetic considerations, and applications, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 6-(Aminomethyl)-1H-indazol-3-amine is known by several synonyms, and its core structure is the thermodynamically stable 1H-indazole tautomer.

-

Primary Name : 6-(Aminomethyl)-1H-indazol-3-amine

-

Synonyms : (6-Aminomethyl-1H-indazol-3-yl)amine, 3-Amino-1H-indazole-6-methanamine[4]

-

CAS Number : 368426-75-9[4]

-

Molecular Formula : C₈H₁₀N₄[4]

-

Molecular Weight : 162.19 g/mol [4]

Molecular Structure Diagram

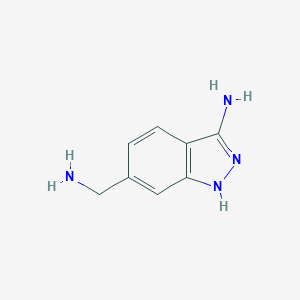

The structure features a bicyclic indazole core with an amino group directly attached at the C3 position and an aminomethyl group at the C6 position.

Caption: 2D structure of 6-(Aminomethyl)-1H-indazol-3-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, we can summarize known and predicted values. The dihydrochloride salt is often used to improve solubility and handling.[5][6]

| Property | Value | Source / Comment |

| Molecular Weight | 162.19 g/mol | [4] |

| Molecular Formula | C₈H₁₀N₄ | [4] |

| Physical Appearance | Solid (predicted) | Based on similar compounds. |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | 352.1 °C at 760 mmHg (for isomer) | Predicted for (1H-indazol-6-yl)methanamine.[7] |

| Density | 1.278 g/cm³ (for isomer) | Predicted for (1H-indazol-6-yl)methanamine.[7] |

| pKa | 14.27 ± 0.40 (for isomer) | Predicted for (1H-indazol-6-yl)methanamine.[7] |

| Solubility | Not available | Expected to be soluble in polar organic solvents like DMSO and methanol. |

| Storage Temperature | 2–8 °C, under inert gas | Recommended for the related (1H-indazol-6-yl)methanamine.[7] |

Spectroscopic Profile and Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for 6-(Aminomethyl)-1H-indazol-3-amine and a general protocol for its characterization.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton. The use of a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons from the amines and the indazole ring.

-

~11.0-12.0 ppm : A broad singlet corresponding to the N1-H proton of the indazole ring.

-

~7.0-7.5 ppm : Signals in the aromatic region corresponding to the three protons on the benzene ring (H4, H5, H7). Their specific shifts and coupling patterns will depend on the electronic effects of the substituents.

-

~5.0-6.0 ppm : A broad singlet for the two protons of the C3-NH₂ group.

-

~3.8-4.0 ppm : A singlet for the two protons of the benzylic -CH₂- group.[8][9]

-

~2.0-3.0 ppm : A broad signal for the two protons of the -CH₂-NH₂ group, which may exchange with D₂O.[8]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will reflect the different carbon environments within the molecule.

-

~150-160 ppm : C3 (attached to the amino group).

-

~135-145 ppm : Quaternary carbons of the indazole ring (C3a, C7a).

-

~110-130 ppm : Aromatic CH carbons (C4, C5, C7) and the substituted C6.

-

~45 ppm : The benzylic -CH₂- carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[9][10]

-

3200-3500 cm⁻¹ : A broad region with multiple peaks corresponding to N-H stretching vibrations from the indazole N-H, the primary aromatic amine (C3-NH₂), and the primary aliphatic amine (-CH₂-NH₂). Primary amines typically show two bands (symmetric and asymmetric stretches).[9]

-

~3000-3100 cm⁻¹ : C-H stretching for the aromatic ring.

-

~2850-2950 cm⁻¹ : C-H stretching for the aliphatic -CH₂- group.

-

~1600-1650 cm⁻¹ : N-H scissoring (bending) vibrations of the primary amine groups.

-

~1450-1580 cm⁻¹ : C=C stretching vibrations within the aromatic and heterocyclic rings.

-

~1250-1350 cm⁻¹ : C-N stretching vibrations.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : An exact mass measurement via High-Resolution Mass Spectrometry (HRMS) should yield a value corresponding to the molecular formula C₈H₁₀N₄ (Calculated: 162.0905).

-

Fragmentation : Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the indazole ring.

-

Experimental Protocol: Spectroscopic Characterization Workflow

This protocol provides a self-validating system where results from each technique corroborate the others to confirm the structure and purity of the compound.

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

Synthesis and Reactivity

While a specific, published synthesis for 6-(aminomethyl)-1H-indazol-3-amine was not identified in the search, a plausible synthetic route can be designed based on established methodologies for constructing substituted indazoles.

Plausible Synthetic Pathway

A common strategy for synthesizing 3-aminoindazoles involves the cyclization of an appropriately substituted 2-cyanophenylhydrazine or the reduction of a nitro group followed by cyclization. A potential route starting from a commercially available material like 4-methyl-2-nitrobenzonitrile is outlined below. The causality behind these steps lies in the sequential introduction and modification of functional groups to build the final structure.

Caption: A plausible synthetic pathway for 6-(Aminomethyl)-1H-indazol-3-amine.

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups:

-

3-Amino Group : This aromatic amine is a key nucleophile. It is crucial for forming amide or urea linkages, which are common in kinase inhibitors for interacting with the hinge region of the enzyme.[3][11]

-

6-Aminomethyl Group : This primary aliphatic amine is more basic and a stronger nucleophile than the 3-amino group. It provides a handle for attaching solubilizing groups or vectors for conjugation without disrupting the core pharmacophore at the C3 position.

-

Indazole Ring : The N1-H is weakly acidic and can be alkylated or arylated to modulate properties like solubility and cell permeability. The benzene portion of the ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Applications in Drug Discovery

The 1H-indazole-3-amine scaffold is a highly validated pharmacophore in oncology and other therapeutic areas.[2][3][11] Its derivatives are known to target various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

Kinase Inhibition : The 1H-indazole-3-amine structure acts as an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region.[3][11] Derivatives have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK).[2]

-

Anticancer Agents : By inhibiting kinases, these compounds can block signaling pathways that drive tumor growth, proliferation, and survival. Several indazole-based drugs, such as Entrectinib and Niraparib, are approved for cancer treatment.[2] Studies have shown that novel 1H-indazole-3-amine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including chronic myeloid leukemia (K562) and lung cancer (A549).[3][12]

-

Scaffold for Library Synthesis : The dual amine functionality of 6-(aminomethyl)-1H-indazol-3-amine makes it an ideal starting point for creating diverse chemical libraries using combinatorial chemistry, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Caption: Role of the title compound as a scaffold in developing kinase inhibitors.

Safety and Handling

-

Hazard Classification :

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Handling : Avoid breathing dust.[14] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage is often under an inert atmosphere at 2-8 °C.[7]

-

-

First Aid :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[14]

-

If on Skin : Wash with plenty of soap and water.[14]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[13][14]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

-

Conclusion

6-(Aminomethyl)-1H-indazol-3-amine is a strategically important molecule in medicinal chemistry. Its well-defined structure, featuring a validated indazole pharmacophore and two distinct amine functionalities, makes it a powerful building block for the synthesis of targeted therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective use in drug discovery programs. While possessing hazards common to many amine-containing reagents, it can be handled safely by adhering to standard laboratory protocols. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel and effective treatments for cancer and other diseases.

References

-

LookChem. (n.d.). Cas 710943-26-3, 6-AMINOMETHYL INDAZOLE. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazol-5-amine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Chemical-Suppliers. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine | CAS 368426-75-9. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole.

-

Chemical-Suppliers. (n.d.). 6-(Aminomethyl)-1H-indazole | CAS 710943-26-3. Retrieved from [Link]

-

ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

- Benchchem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Retrieved from a source providing technical guides.

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

- Benchchem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Retrieved from a source providing technical guides.

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

-

PubMed. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Benchchem. (2025). Spectroscopic Characterization of 5-Amino-1H-indazol-3-ol: A Technical Guide. Retrieved from a source providing technical guides.

-

PubMed Central. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. splendidlab.in [splendidlab.in]

- 5. 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride [cymitquimica.com]

- 6. 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride | 267413-33-2 [amp.chemicalbook.com]

- 7. Cas 710943-26-3,6-AMINOMETHYL INDAZOLE | lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Synthesis of 6-(Aminomethyl)-1H-indazol-3-amine: A Key Pharmaceutical Intermediate

Executive Summary

6-(Aminomethyl)-1H-indazol-3-amine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are at the forefront of targeted cancer therapies.[1][2][3] This guide provides an in-depth, technically-grounded overview of a robust and efficient two-step synthetic pathway to this valuable compound, starting from the commercially available 6-bromo-1H-indazol-3-amine.[4] The described methodology focuses on a transition metal-catalyzed cyanation followed by a selective catalytic reduction of the resulting nitrile. We will delve into the mechanistic rationale behind the chosen protocols, provide detailed, step-by-step experimental procedures, and discuss critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[5][6] Its rigid bicyclic system provides a well-defined three-dimensional scaffold for interacting with biological targets, particularly protein kinases. The 3-aminoindazole substitution pattern is a recurring motif in many kinase inhibitors.[7] The synthesis of 6-(aminomethyl)-1H-indazol-3-amine presents a specific challenge: the selective functionalization of the C6 position without affecting the reactive amino group at C3 or the N-H protons of the indazole ring.

This guide outlines a strategic two-step synthesis designed for efficiency and scalability:

-

Palladium-Catalyzed Cyanation: Transformation of the aryl bromide at the C6 position into a nitrile group.

-

Catalytic Hydrogenation: Selective reduction of the nitrile to a primary amine.

This pathway avoids harsh reagents and multiple protection-deprotection steps, offering a streamlined route to the target molecule.

Figure 1: Overall two-step synthetic pathway.

Part 1: Synthesis of Intermediate 6-Cyano-1H-indazol-3-amine via Palladium-Catalyzed Cyanation

Mechanistic Rationale and Protocol Selection

The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis. While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) are viable, they often require harsh conditions and can be problematic for sensitive heterocyclic substrates. Modern palladium-catalyzed cross-coupling reactions, akin to the Buchwald-Hartwig amination, offer a milder, more functional-group-tolerant alternative.[8][9][10][11]

Causality Behind Experimental Choices:

-

Catalyst System: We select a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), which is a stable Pd(0) precursor. This is paired with a specialized phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). The dppf ligand is crucial; its wide bite angle and electron-rich nature facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enhancing reaction rates and yields for electron-rich substrates like our amino-indazole.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is chosen as the cyanide source. It is less toxic and less nucleophilic than alkali metal cyanides (e.g., KCN, NaCN), which reduces the risk of unwanted side reactions and improves safety. The transmetalation step from zinc to palladium is efficient in the presence of the appropriate ligand.

-

Solvent and Base: A polar aprotic solvent like DMF (N,N-dimethylformamide) is used to ensure the solubility of the starting material and reagents. No strong base is required for this transformation, which is advantageous as it prevents potential side reactions involving the acidic N-H protons of the indazole ring.

Detailed Experimental Protocol: Cyanation

Warning: This procedure involves toxic cyanide salts and palladium catalysts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazol-3-amine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

-

Solvent Addition: Add anhydrous, degassed DMF via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

-

Heating and Monitoring: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate (10% w/v) and ethyl acetate.

-

Stir the mixture for 30 minutes. Caution: This step helps to complex and remove residual cyanide.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to afford 6-cyano-1H-indazol-3-amine as a solid.

Expected Intermediate Characterization Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol |

| HRMS (ESI+) | [M+H]⁺ calculated: 159.0665; found: 159.xxxx |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, amine (NH₂) protons, and indazole N-H proton. The characteristic downfield shift of the proton ortho to the new cyano group is expected. |

| ¹³C NMR (DMSO-d₆) | Signal for the nitrile carbon (~118-120 ppm) and aromatic carbons. |

| IR (KBr) | Characteristic strong C≡N stretch around 2220-2230 cm⁻¹. |

Part 2: Synthesis of 6-(Aminomethyl)-1H-indazol-3-amine via Nitrile Reduction

Mechanistic Rationale and Protocol Selection

The reduction of a nitrile to a primary amine is a fundamental transformation.[12] The two primary methods are catalytic hydrogenation and reduction with stoichiometric metal hydrides.

Causality Behind Experimental Choices:

-

Methodology: Catalytic hydrogenation is selected as the superior method for this synthesis on both laboratory and industrial scales.[13] It offers high atom economy (the only byproduct is water, if any), avoids the generation of large amounts of metal salt waste associated with hydride reagents (e.g., LiAlH₄), and simplifies product isolation.[14] Furthermore, hydride reagents can sometimes reduce the indazole ring itself under harsh conditions.

-

Catalyst: Raney® Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation.[15] It exhibits excellent activity and selectivity for the formation of primary amines, especially when ammonia is used as an additive to suppress the formation of secondary and tertiary amine byproducts.[15] The ammonia competes with the product amine for binding to the catalyst surface and reacting with the intermediate imine, thus favoring the desired primary amine product.

-

Solvent and Conditions: A methanolic ammonia solution provides the ideal reaction medium. Methanol is an excellent solvent for the substrate and product, and the ammonia serves the crucial role described above. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ for the reaction to proceed at a reasonable rate.

Figure 2: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol: Nitrile Reduction

Warning: This procedure involves a flammable gas (hydrogen) under pressure and a pyrophoric catalyst (Raney® Nickel). It must be performed in a suitable pressure reactor (hydrogenator) by trained personnel behind a safety shield.

-

Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically stored under water) several times with methanol to remove the water. Caution: Do not allow the catalyst to dry, as it is pyrophoric and can ignite upon contact with air.

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 6-cyano-1H-indazol-3-amine (1.0 eq) and the prepared wet Raney® Nickel catalyst (approx. 10-20% by weight of the substrate).

-

Solvent Addition: Add a 7N solution of ammonia in methanol.

-

Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Heating and Monitoring: Heat the reaction to 40-50 °C. The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing aliquots via TLC/LC-MS.

-

Workup:

-

Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel several times with nitrogen.

-

Crucial Safety Step: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Immediately quench the catalyst on the filter pad with copious amounts of water. Do not allow it to dry in the air.

-

Wash the filter pad with additional methanol.

-

-

Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the crude 6-(aminomethyl)-1H-indazol-3-amine. The product can be further purified by recrystallization or by conversion to a salt (e.g., hydrochloride) if necessary.

Final Product Characterization Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₀N₄ |

| Molecular Weight | 162.19 g/mol |

| HRMS (ESI+) | [M+H]⁺ calculated: 163.0978; found: 163.xxxx |

| ¹H NMR (DMSO-d₆) | Appearance of a new singlet for the benzylic CH₂ protons (~3.7-3.9 ppm) and disappearance of the nitrile in the ¹³C NMR spectrum. |

| IR (KBr) | Disappearance of the C≡N stretch; appearance of N-H bending vibrations for the new primary amine. |

Conclusion

The synthesis of 6-(aminomethyl)-1H-indazol-3-amine from 6-bromo-1H-indazol-3-amine can be achieved efficiently through a two-step sequence of palladium-catalyzed cyanation and subsequent catalytic hydrogenation. This pathway is characterized by its mild reaction conditions, high functional group tolerance, and scalability. The strategic choice of a modern cross-coupling reaction for C-C bond formation and a clean, atom-economical reduction protocol makes this route highly suitable for applications in pharmaceutical process development where purity, efficiency, and safety are paramount.

References

-

Wikipedia. Nitrile reduction. [Link]

-

Werner, T., & Tse, M. K. (2018). Catalytic Reduction of Nitriles. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 365-411. [Link]

-

Organic Chemistry Portal. Nitrile Reduction. [Link]

-

Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. [Link]

-

Nakao, Y., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 180-184. [Link]

-

Klapars, A., & Campos, K. R. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

-

ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

University of Manchester. Production of Niraparib using Imine Reductases. [Link]

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]

-

Wang, C., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11521-11529. [Link]

-

LibreTexts Chemistry. Buchwald-Hartwig Amination. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents.

- Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....

-

National Center for Biotechnology Information. Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

6-(Aminomethyl)-1H-indazol-3-amine mechanism of action in cancer cells

An In-Depth Technical Guide on the Mechanism of Action of Sunitinib in Cancer Cells

Authored by a Senior Application Scientist

Abstract

Sunitinib is a pivotal oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has reshaped the therapeutic landscape for specific cancers, notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action is centered on the potent and simultaneous inhibition of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Sunitinib's efficacy in cancer cells, tailored for researchers, scientists, and drug development professionals. We will delve into its primary targets, the downstream signaling cascades it disrupts, and the experimental methodologies used to elucidate its activity.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of signaling pathways in cancer cells often lead to resistance against single-target therapies. Sunitinib was developed to overcome this challenge by concurrently blocking several key RTKs. Its core structure is based on an indolinone scaffold, which acts as a competitive inhibitor at the ATP-binding pocket of a range of kinases.[1][2] This multi-targeted approach provides a more robust and durable anti-cancer effect by simultaneously cutting off multiple avenues for tumor growth and survival.

Sunitinib is primarily indicated for the treatment of advanced/metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST) that have developed resistance to imatinib.[2] It is also approved for pancreatic neuroendocrine tumors (pNET).[2] Its clinical success has spurred further research into its potential applications in other malignancies.

Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases

Sunitinib's anti-cancer activity stems from its ability to inhibit a specific constellation of RTKs. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis.[1][3] It also potently inhibits other RTKs such as KIT, FLT3, RET, and CSF-1R, which are involved in tumor cell proliferation and survival.[3]

Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition

A hallmark of Sunitinib's mechanism is its potent anti-angiogenic activity. It achieves this by blocking the signaling of VEGFRs (primarily VEGFR2/Flk-1) and PDGFR-beta.[3]

-

VEGFR Inhibition: By binding to the ATP-binding site of VEGFRs on endothelial cells, Sunitinib prevents the phosphorylation and activation of these receptors by their ligand, VEGF. This blockade disrupts the downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

-

PDGFR Inhibition: Sunitinib also targets PDGFRs, which are expressed on pericytes, the cells that provide structural support to newly formed blood vessels. Inhibition of PDGFR signaling disrupts pericyte recruitment and function, leading to the destabilization and regression of the tumor vasculature.

The dual inhibition of VEGFR and PDGFR pathways results in a more comprehensive and potent anti-angiogenic effect compared to agents that target only one of these pathways.

Direct Anti-Tumor Effects via Inhibition of KIT, FLT3, and RET

In addition to its anti-angiogenic properties, Sunitinib exerts direct anti-tumor effects by inhibiting RTKs that are often dysregulated in cancer cells.

-

KIT Inhibition: In GIST, the majority of tumors are driven by activating mutations in the KIT receptor. Sunitinib is a potent inhibitor of KIT, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in these tumors.[1]

-

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and its inhibition by Sunitinib provides a therapeutic avenue for this disease.

-

RET Inhibition: The RET proto-oncogene is another target of Sunitinib, with implications for the treatment of medullary thyroid cancer where RET mutations are common.

The following diagram illustrates the primary kinase targets of Sunitinib and their downstream signaling pathways.

Caption: Sunitinib's primary kinase targets and downstream effects.

Quantitative Inhibitory Profile

The potency of Sunitinib against its various kinase targets can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Sunitinib against its key targets.

| Kinase Target | IC50 (nM) |

| VEGFR2 (KDR) | 9 |

| PDGFRβ | 8 |

| KIT | 4 |

| FLT3 | 1 |

| RET | 15 |

Data compiled from various sources.

Experimental Protocols for Characterizing Sunitinib's Mechanism of Action

The elucidation of Sunitinib's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. This section provides an overview of key protocols.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of Sunitinib against a panel of kinases.

Protocol:

-

Reagents and Materials: Recombinant kinases, ATP, kinase-specific peptide substrates, Sunitinib, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of Sunitinib. b. In a 96-well plate, add the kinase, peptide substrate, and Sunitinib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the kinase activity against the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic and cytostatic effects of Sunitinib on cancer cell lines.

Protocol:

-

Cell Lines: Use relevant cancer cell lines (e.g., HCT116 for colorectal cancer, K562 for CML).

-

Reagents: Sunitinib, complete cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of Sunitinib concentrations for 48-72 hours. c. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for cell growth inhibition.

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of Sunitinib in vitro.

Protocol:

-

Cells and Reagents: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, and Sunitinib.

-

Procedure: a. Coat a 96-well plate with Matrigel and allow it to solidify. b. Seed HUVECs on the Matrigel-coated plate in the presence of various concentrations of Sunitinib. c. Incubate for 4-6 hours to allow for tube formation. d. Visualize and quantify the tube-like structures using a microscope and image analysis software.

-

Data Analysis: Measure parameters such as total tube length and number of branch points to assess the inhibitory effect of Sunitinib on angiogenesis.

The following workflow diagram illustrates the experimental approach to characterizing a kinase inhibitor like Sunitinib.

Caption: Experimental workflow for characterizing Sunitinib's activity.

Molecular Basis of Resistance to Sunitinib

Despite its efficacy, acquired resistance to Sunitinib can occur. The primary mechanisms of resistance include:

-

Secondary Mutations in Target Kinases: Mutations in the ATP-binding pocket of KIT or other target kinases can reduce the binding affinity of Sunitinib.

-

Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the MET or AXL receptor tyrosine kinases, can compensate for the inhibition of Sunitinib's primary targets.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of Sunitinib from the cancer cells, reducing its intracellular concentration.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance.

Conclusion

Sunitinib is a cornerstone in the treatment of mRCC and GIST, and its mechanism of action serves as a paradigm for multi-targeted kinase inhibition. By simultaneously targeting key RTKs involved in angiogenesis and tumor cell proliferation, Sunitinib provides a potent and broad-spectrum anti-cancer effect. The experimental methodologies outlined in this guide are essential for the continued investigation of Sunitinib and the development of novel kinase inhibitors. A thorough understanding of its molecular mechanisms, including the pathways it inhibits and the basis of resistance, is critical for optimizing its clinical use and for the rational design of future cancer therapies.

References

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Organic and Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). PubMed. Retrieved January 12, 2026, from [Link]

-

Sunitinib. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Sunitinib Malate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Retrieved January 12, 2026, from [Link]

Sources

biological activity of 6-(Aminomethyl)-1H-indazol-3-amine and its derivatives

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 6-(Aminomethyl)-1H-indazol-3-amine and its Derivatives

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide focuses on the therapeutic potential of a specific, yet underexplored molecule: 6-(Aminomethyl)-1H-indazol-3-amine. While direct empirical data for this compound is sparse in current literature, this document synthesizes a predictive framework based on robust data from closely related analogs. We will dissect the structural rationale for its investigation, predict its likely biological activities—primarily in oncology—and provide a comprehensive, actionable research workflow for its synthesis and evaluation. This guide is designed to serve as a foundational resource for researchers aiming to explore this promising chemical space, bridging the gap between existing knowledge on indazole derivatives and the untapped potential of this specific molecule.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a structure of immense pharmacological importance.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutic agents for a wide array of human diseases.[5] The versatility of the indazole scaffold allows it to interact with diverse biological targets, making it a focal point of drug discovery efforts.

Key therapeutic applications for indazole derivatives that have been extensively reviewed and patented include:

-

Anticancer Agents: This is the most prominent application, with derivatives targeting protein kinases, inducing apoptosis, and modulating key cancer-related pathways.[6][7]

-

Anti-inflammatory Agents: Many indazole compounds exhibit potent anti-inflammatory properties.[2][6]

-

Neurodegenerative Disorders: The scaffold has shown potential in developing treatments for neurological conditions.[1][5]

-

Antimicrobial and Antiviral Agents: Various derivatives have been patented for their activity against bacteria, fungi, and viruses.[2]

The sustained interest in this scaffold stems from its unique physicochemical properties and its ability to be chemically modified at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The Core Moiety: Deconstructing 6-(Aminomethyl)-1H-indazol-3-amine

The specific structure of 6-(Aminomethyl)-1H-indazol-3-amine suggests a rational design aimed at leveraging established structure-activity relationships (SAR) within the indazole family.

Structural Rationale

The molecule can be broken down into two key pharmacophoric elements: the 1H-indazol-3-amine core and the 6-(aminomethyl) substituent.

-

The 1H-Indazol-3-amine Core: This fragment is a highly effective "hinge-binding" motif.[8] In many kinase inhibitors, this amine group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Marketed drugs such as Entrectinib utilize this interaction to achieve high efficacy.[8]

-

The 6-Position Substituent: The 6-position of the indazole ring is a common site for modification to enhance potency and modulate physical properties. Introducing an aminomethyl group (-CH₂-NH₂) at this position serves several potential purposes:

-

Solubility: The basic amine can be protonated at physiological pH, potentially improving aqueous solubility.

-

Vector for Derivatization: The primary amine provides a reactive handle for synthesizing a library of derivatives, allowing for exploration of the surrounding pocket of a target protein.

-

Additional Interactions: The group can act as a hydrogen bond donor or acceptor, forming additional stabilizing interactions with a target enzyme.

-

Figure 1: Key pharmacophoric features of the target compound.

Predicted Biological Activities and Mechanisms of Action

Based on extensive data from structurally similar compounds, 6-(Aminomethyl)-1H-indazol-3-amine is predicted to possess significant anticancer activity through multiple mechanisms.

Anticancer Activity

The primary therapeutic potential is likely in oncology.

The 1H-indazol-3-amine core strongly suggests activity as a protein kinase inhibitor. Analogs have shown potent inhibition of several important cancer-related kinases.

-

FGFR Inhibition: A series of 1H-indazol-3-amine derivatives were developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine showed an FGFR1 IC₅₀ of 15.0 nM.[9]

-

Bcr-Abl Inhibition: Other derivatives have demonstrated potent inhibition of Bcr-Abl, including the T315I mutant which is resistant to imatinib. One such compound showed an IC₅₀ of 0.014 µM against wild-type Bcr-Abl.[9]

-

VEGFR Inhibition: The indazole scaffold is present in Pazopanib, a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[9]

The 6-(aminomethyl) group could be modified to optimize interactions within the solvent-exposed region of the kinase ATP-binding pocket, a common strategy for improving selectivity and potency.

Several 1H-indazol-3-amine derivatives have been shown to induce apoptosis in cancer cells.[8][10] One notable study found that a piperazine-indazole derivative (compound 6o ) induced apoptosis and cell cycle arrest in chronic myeloid leukemia (K562) cells.[7][8][11] The mechanism was determined to involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[7][8][11] It is highly probable that 6-(Aminomethyl)-1H-indazol-3-amine or its simple amide derivatives could engage these same pathways.

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme that suppresses T-cell-mediated immune responses against tumors. A recent study reported that derivatives of 1,3-dimethyl-1H-indazol-6-amine act as IDO1 inhibitors.[12] Specifically, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine suppressed IDO1 expression in a concentration-dependent manner.[12] This suggests that the 6-aminoindazole core, which is structurally related to our target compound, is a viable scaffold for developing novel cancer immunotherapies.

| Analog / Derivative | Target / Pathway | Reported Activity (IC₅₀) | Cell Line | Reference |

| Piperazine-Indazole Derivative (6o ) | Bcl-2, p53/MDM2 Pathway | 5.15 µM | K562 (Leukemia) | [8][11] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 (enzymatic) | 15.0 nM | N/A | [9] |

| Bcr-Abl Inhibitor (89 ) | Bcr-Abl (enzymatic) | 14 nM | N/A | [9] |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 Expression | Suppressed Expression | FaDu (Carcinoma) | [12] |

| 6-Nitro-indazole Derivative | Antiproliferative | 5–15 μM | NCI-H460 (Lung) | [13] |

Table 1: Summary of biological activities for key indazole analogs.

Proposed Research Workflow: A Framework for Evaluation

This section provides a detailed, field-proven framework for any research team beginning the evaluation of 6-(Aminomethyl)-1H-indazol-3-amine.

Figure 2: Proposed workflow for the evaluation of novel indazole derivatives.

Synthesis Strategy

A plausible synthetic route starts from a commercially available substituted 2-fluorobenzonitrile, a common strategy for this class of compounds.[8]

-

Cyclization: React 2-fluoro-6-(bromomethyl)benzonitrile with hydrazine hydrate to form the indazole ring, yielding 6-(bromomethyl)-1H-indazol-3-amine.

-

Amination: Displacement of the bromide with a suitable amine source (e.g., ammonia or a protected amine equivalent followed by deprotection) will yield the target compound, 6-(Aminomethyl)-1H-indazol-3-amine.

-

Derivatization: The resulting primary amine can be readily acylated with various acid chlorides or activated carboxylic acids to generate a library for SAR studies.

In Vitro Evaluation Protocols

Objective: To determine the concentration-dependent cytotoxic effect of the synthesized compounds on various human cancer cell lines.

Rationale: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. It serves as the primary filter to identify compounds with antiproliferative activity. A panel including leukemia (K562), lung (A549), and prostate (PC-3) cell lines is recommended based on the activities of known indazole analogs.[8]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Objective: To quantify the induction of apoptosis in cancer cells treated with an active compound.

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides mechanistic validation if the compound's cytotoxicity is due to the programmed cell death pathway, as predicted from analog data.[11]

Methodology:

-

Cell Treatment: Seed K562 cells in a 6-well plate and treat with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation, wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Predicted signaling pathway for indazole-induced apoptosis.

Data Interpretation and Future Directions

Initial results should be interpreted in the context of the broader indazole literature. An IC₅₀ value below 10 µM in the initial MTT screen would warrant progression to mechanistic studies. If apoptosis is confirmed, Western blot analysis should be performed to probe for changes in the levels of p53, Bcl-2, Bax, and cleaved caspases to confirm the predicted mechanism.[11]

The 6-(aminomethyl) group is a prime handle for optimization. A small library of amide or sulfonamide derivatives should be synthesized to explore the SAR. The goal would be to identify substituents that enhance potency against the primary target (e.g., a specific kinase) while improving selectivity and drug-like properties. Promising leads would then be profiled for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties before consideration for in vivo xenograft model testing.

Conclusion

While 6-(Aminomethyl)-1H-indazol-3-amine remains a novel entity, its structure is rationally designed to capitalize on the most successful aspects of indazole-based drug discovery. It is strongly predicted to function as an anticancer agent, likely through the inhibition of key protein kinases and the induction of apoptosis. The experimental framework provided in this guide offers a clear, logical, and robust pathway to validate these predictions and explore the full therapeutic potential of this compound and its future derivatives. This molecule represents a promising starting point for the development of next-generation targeted cancer therapies.

References

- Taylor & Francis. (2018).

- PubMed.

- ResearchGate. (2018).

- PubMed.

- Taylor & Francis Online. (2018).

- MDPI. (2023).

- NIH National Library of Medicine. (2023).

- ResearchGate. (2023).

- NIH National Library of Medicine. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- BenchChem. Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

- PubMed. (2023).

- PubMed. (2023).

- NIH National Library of Medicine. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.

- PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 6-(Aminomethyl)-1H-indazol-3-amine: A Technical Guide to Target Identification and Validation

Foreword: The Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for the design of molecules that can interact with a diverse range of biological targets.[3][4] Derivatives of indazole have demonstrated significant promise in oncology, immunology, and neurology, with several compounds entering clinical trials or receiving regulatory approval.[1][2][5] This guide focuses on a specific derivative, 6-(Aminomethyl)-1H-indazol-3-amine, and aims to provide a comprehensive overview of its potential therapeutic targets and a practical framework for their experimental validation. The presence of a 3-amino group is a key feature, as the 1H-indazol-3-amine moiety is recognized as an effective hinge-binding fragment for various kinases. Furthermore, the aminomethyl substitution at the 6-position offers a vector for additional interactions within a target's binding site, potentially enhancing potency and selectivity.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

While direct experimental evidence for the specific molecular targets of 6-(Aminomethyl)-1H-indazol-3-amine is not yet extensively published, a thorough analysis of structurally related indazole derivatives allows for the formulation of a strong, data-driven hypothesis regarding its potential therapeutic applications. The following sections outline the most probable target classes for this compound, supported by evidence from the scientific literature.

Protein Kinases: The Preeminent Target Class

The indazole scaffold is a well-established ATP-competitive inhibitor of protein kinases.[1] The 3-aminoindazole moiety, in particular, has been identified as a crucial pharmacophore for potent kinase inhibition. Several classes of kinases are therefore prime candidates as therapeutic targets for 6-(Aminomethyl)-1H-indazol-3-amine.

-

Fibroblast Growth Factor Receptors (FGFRs): Several 6-substituted 1H-indazol-3-amine derivatives have been reported as potent inhibitors of FGFRs.[1] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant FGFR1 inhibitory activity.[1] Dysregulation of FGFR signaling is a known driver in various cancers, making FGFRs a compelling target.

-

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold is a key component of the approved ALK inhibitor, entrectinib.[1] This suggests that 6-(Aminomethyl)-1H-indazol-3-amine could also exhibit inhibitory activity against ALK, a critical oncogene in certain types of non-small cell lung cancer and other malignancies.

-

ROS1 and TRK Family Kinases: Entrectinib, which features the 3-aminoindazole core, is also a potent inhibitor of ROS1 and the TRK family of kinases (TRKA, TRKB, TRKC).[1] These kinases are validated targets in several cancer types, and their inhibition represents a promising therapeutic strategy.

-

Polo-Like Kinase 4 (PLK4): Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent inhibitors of PLK4, a serine/threonine kinase involved in centriole duplication.[6] The 6-substituted indazole core was crucial for this activity, suggesting that 6-(Aminomethyl)-1H-indazol-3-amine may also target this kinase.

-

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles were identified as potent pan-Pim kinase inhibitors.[7] Pim kinases are oncogenic serine/threonine kinases, and their inhibition is a promising anti-cancer strategy.

The potential interaction of 6-(Aminomethyl)-1H-indazol-3-amine with a generic kinase ATP-binding site is depicted in the following diagram:

Figure 1. A generalized diagram illustrating the potential binding mode of 6-(Aminomethyl)-1H-indazol-3-amine within a kinase ATP-binding pocket.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunomodulatory Target

Recent studies have highlighted the potential of 6-substituted aminoindazole derivatives as inhibitors of IDO1.[8][9] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in suppressing the anti-tumor immune response.[8][9] Inhibition of IDO1 can restore T-cell function and enhance the efficacy of immunotherapy. The design of these inhibitors was based on the structural features of clinical IDO1 inhibitors, suggesting that the 6-substituted indazole scaffold is well-suited for targeting this enzyme.[8]

Apoptosis Pathway Modulators: Targeting Cell Survival

Several 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins in the apoptotic cascade.[5][10][11] Specifically, these compounds have been reported to inhibit members of the Bcl-2 family of anti-apoptotic proteins and to disrupt the p53/MDM2 interaction.[5][10][11] This suggests that 6-(Aminomethyl)-1H-indazol-3-amine could exert its anti-cancer effects by directly targeting these critical cell survival pathways.

Experimental Workflows for Target Validation

The following section provides a series of detailed, step-by-step methodologies for the experimental validation of the potential therapeutic targets of 6-(Aminomethyl)-1H-indazol-3-amine.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 6-(Aminomethyl)-1H-indazol-3-amine against a panel of protein kinases.

Methodology:

-

Primary Screening:

-

Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega, Reaction Biology) to test the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases.

-

The assay format is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

-

-

Dose-Response and IC₅₀ Determination:

-

For kinases showing significant inhibition in the primary screen (>50% inhibition), perform a dose-response analysis.

-

Prepare serial dilutions of 6-(Aminomethyl)-1H-indazol-3-amine (e.g., 10-point, 3-fold dilutions).

-

Perform the kinase assay with each concentration of the compound.

-

Measure the kinase activity at each concentration and plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | TBD |

| ALK | TBD |

| ROS1 | TBD |

| TRKA | TBD |

| PLK4 | TBD |

| Pim-1 | TBD |

Table 1. A template for summarizing the IC₅₀ values of 6-(Aminomethyl)-1H-indazol-3-amine against a panel of kinases. TBD: To Be Determined.

Figure 2. A workflow diagram for kinase inhibition assays.

IDO1 Inhibition Assay

Objective: To assess the inhibitory effect of 6-(Aminomethyl)-1H-indazol-3-amine on IDO1 enzyme activity.

Methodology:

-

Cell-Based IDO1 Activity Assay:

-

Use a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or HCT116 cells.

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression.

-

Add varying concentrations of 6-(Aminomethyl)-1H-indazol-3-amine to the cells.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., based on Ehrlich's reagent) or by LC-MS/MS.

-

Calculate the percentage of IDO1 inhibition at each compound concentration and determine the IC₅₀ value.

-

Apoptosis Induction Assays

Objective: To determine if 6-(Aminomethyl)-1H-indazol-3-amine induces apoptosis in cancer cells.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat a cancer cell line of interest with varying concentrations of the compound for 24-48 hours.

-

Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

-

Caspase-3/7 Activation Assay:

-

Use a commercially available luminescent or fluorescent assay kit to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.

-

Treat cells with the compound as described above.

-

Lyse the cells and add the caspase substrate.

-

Measure the luminescence or fluorescence signal, which is proportional to caspase activity.

-

Figure 3. An experimental workflow for the assessment of apoptosis induction.

Conclusion and Future Directions

6-(Aminomethyl)-1H-indazol-3-amine is a promising small molecule with the potential to target several key pathways involved in cancer and other diseases. Based on the extensive literature on related indazole derivatives, the most likely therapeutic targets are protein kinases, the immunomodulatory enzyme IDO1, and proteins involved in the regulation of apoptosis. The experimental workflows outlined in this guide provide a clear path for the validation of these targets and the elucidation of the mechanism of action of this compound. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) investigations, will be crucial in advancing 6-(Aminomethyl)-1H-indazol-3-amine towards clinical development.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2021, November 21). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The percentage of inhibition of selected cancer cell lines (A: B16F1; B). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023, July 15). PubMed. Retrieved January 12, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023, May 12). PubMed. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]

-

The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008, September 25). PubMed. Retrieved January 12, 2026, from [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride

Abstract: This technical guide provides an in-depth analysis of the critical physicochemical properties of 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride, a heterocyclic amine of interest in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Understanding the solubility and stability of novel indazole derivatives is a prerequisite for successful preclinical and clinical development. This document outlines the scientific rationale and detailed experimental protocols for characterizing the aqueous solubility profile and intrinsic stability of this compound. It is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, offering field-proven insights into experimental design, data interpretation, and the development of a robust, stability-indicating analytical method.

Introduction

6-(Aminomethyl)-1H-indazol-3-amine is a member of the indazole class of compounds, which are aromatic heterocyclic molecules featuring a fused benzene and pyrazole ring.[1] Such scaffolds are of significant interest due to their versatile biological activities.[1][3] The dihydrochloride salt form of this molecule is synthesized to enhance its aqueous solubility, a common and effective strategy for basic drug candidates.[4]

The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its fundamental chemical and physical properties. Among the most critical are aqueous solubility and chemical stability. These parameters directly influence a drug's bioavailability, manufacturability, storage conditions, and shelf-life.[5] Insufficient solubility can lead to poor absorption and erratic therapeutic outcomes, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide serves as a comprehensive resource for investigating these two pillars of drug development for 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride. We will explore not just the "how" but, more importantly, the "why" behind the experimental protocols, grounding our approach in established regulatory frameworks and first-principles chemical theory.

Section 1: Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's intrinsic properties is the starting point for any development plan.

Chemical Structure:

Caption: Structure of 6-(Aminomethyl)-1H-indazol-3-amine Dihydrochloride.

The structure reveals three basic centers capable of protonation: the aliphatic primary amine (on the aminomethyl group), the aromatic primary amine (at the 3-position), and the pyrazole ring nitrogen. The aliphatic amine is the most basic, followed by the 3-amino group. The dihydrochloride salt form indicates that the two most basic nitrogen atoms—the aliphatic amine and the 3-amino group—are protonated.

Physicochemical Data Summary:

The following table summarizes the known and theoretical properties. Experimental determination of pKa and LogP is a critical first step in any research campaign.

| Property | Value | Source / Method |

| IUPAC Name | (1H-indazol-6-yl)methanamine;1H-indazol-3-amine dihydrochloride | --- |

| CAS Number | 267413-33-2 | [3] |

| Molecular Formula | C₈H₁₂Cl₂N₄ | [3] |

| Molecular Weight | 235.11 g/mol | [3] |

| pKa Values | To be determined experimentally. (Multiple values expected due to three basic centers) | Potentiometric Titration |

| LogP (free base) | To be determined experimentally. | Shake-Flask or HPLC method |

| Appearance | To be determined experimentally. (Likely a crystalline solid) | Visual Inspection |

Section 2: Aqueous Solubility Assessment

For an ionizable compound like a dihydrochloride salt, solubility is not a single value but a function of pH. The pH-solubility profile is therefore the most important characteristic to define.

Scientific Rationale

The aqueous solubility of a basic compound increases dramatically as the pH of the medium drops below its pKa, due to the formation of the more polar, charged (protonated) species. As a dihydrochloride salt, the compound is already in a protonated, and thus more soluble, form. However, its solubility can be affected by two key factors:

-

pH-dependent conversion: At a pH above the pKa of the protonated amines, the salt will convert to the less soluble free base, potentially causing precipitation.

-

Common-Ion Effect: In environments with a high concentration of chloride ions (e.g., the stomach, which contains HCl), the solubility of the hydrochloride salt can be suppressed, an application of Le Châtelier's principle.[1][2]

Therefore, determining the equilibrium solubility across a range of physiologically relevant pH values (pH 1.2 to 7.4) is essential.